An In-Depth Technical Guide to 2,5-Dibromopyridine-4-carbonitrile: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,5-Dibromopyridine-4-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopyridine-4-carbonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a nitrile group on the pyridine ring, offers a versatile scaffold for the development of novel molecular entities. The bromine atoms serve as reactive handles for a variety of cross-coupling reactions, while the nitrile group can be transformed into other functional groups or utilized for its electronic properties. This guide provides a comprehensive overview of the known physical and chemical properties of 2,5-dibromopyridine-4-carbonitrile, alongside a detailed exploration of the well-characterized parent compound, 2,5-dibromopyridine, to infer its reactivity and potential applications.
Core Molecular Attributes of 2,5-Dibromopyridine-4-carbonitrile
Currently, detailed experimental data for 2,5-dibromopyridine-4-carbonitrile is limited in publicly accessible literature, reflecting its status as a specialized research chemical. However, fundamental molecular information has been established and is summarized below.
| Property | Value | Source |
| CAS Number | 1214332-11-2 | [1] |
| Molecular Formula | C₆H₂Br₂N₂ | [1] |
| Molecular Weight | 261.9 g/mol | [1] |
| Recommended Use | For Research Use Only | [1] |
| Shipping Temperature | 4°C | [1] |
Comparative Analysis with 2,5-Dibromopyridine
To provide a more comprehensive understanding of the likely characteristics of 2,5-dibromopyridine-4-carbonitrile, a detailed examination of its parent compound, 2,5-dibromopyridine, is instructive. The addition of a nitrile group at the 4-position is expected to significantly influence the electronic properties of the pyridine ring, but the fundamental reactivity of the carbon-bromine bonds should share similarities.
Physical and Chemical Properties of 2,5-Dibromopyridine
| Property | Value | Source |
| CAS Number | 624-28-2 | [2][3][4] |
| Molecular Formula | C₅H₃Br₂N | [3][4][5][6] |
| Molecular Weight | 236.89 g/mol | [3][4] |
| Appearance | Off-white to brown crystalline powder | [4][7] |
| Melting Point | 90-95 °C | [4] |
| Boiling Point | 235 °C / 772 mmHg | [3] |
| Solubility | Insoluble in water. | [3] |
| Stability | Stable under normal temperatures and pressures. | [8] |
Reactivity and Synthetic Utility
The synthetic value of 2,5-dibromopyridine lies in the reactivity of its two bromine substituents, which can be selectively functionalized. It is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][7] The bromine atoms are excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.[9] Furthermore, these positions are susceptible to nucleophilic aromatic substitution.[7][9]
It is highly probable that 2,5-dibromopyridine-4-carbonitrile exhibits similar reactivity, with the two bromine atoms serving as points for molecular elaboration. The electron-withdrawing nature of the 4-cyano group is expected to activate the pyridine ring towards nucleophilic attack.
Proposed Synthetic Pathway for 2,5-Dibromopyridine-4-carbonitrile
A potential two-step synthesis is proposed below:
Step 1: Synthesis of 2,5-Dibromopyridine-4-carboxaldehyde
This step involves the regioselective formylation of 2,5-dibromopyridine via directed ortho-metalation.
-
Methodology:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran (THF) at 0°C.
-
Cool the LDA solution to -78°C.
-
Slowly add a solution of 2,5-dibromopyridine in anhydrous THF to the LDA solution at -78°C.
-
After stirring, add anhydrous dimethylformamide (DMF) dropwise at -78°C.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by crystallization to obtain 2,5-dibromopyridine-4-carboxaldehyde.[10]
-
Step 2: Conversion of Aldehyde to Nitrile
The resulting 2,5-dibromopyridine-4-carboxaldehyde can be converted to 2,5-dibromopyridine-4-carbonitrile using standard organic chemistry methods. A common and effective method is the reaction of the aldehyde with hydroxylamine to form an oxime, followed by dehydration.
-
Illustrative Protocol:
-
Dissolve 2,5-dibromopyridine-4-carboxaldehyde in a suitable solvent such as ethanol or pyridine.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) and stir at room temperature or with gentle heating until the oxime formation is complete.
-
Isolate the intermediate oxime.
-
Dehydrate the oxime using a reagent such as acetic anhydride, thionyl chloride, or a Burgess-type reagent to yield 2,5-dibromopyridine-4-carbonitrile.
-
Purify the final product by chromatography or recrystallization.
-
Caption: Proposed two-step synthesis of 2,5-dibromopyridine-4-carbonitrile.
Potential Applications in Drug Discovery and Medicinal Chemistry
Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to engage in various biological interactions.[11] The introduction of a trifluoromethyl group, for example, can enhance metabolic stability and lipophilicity. While specific applications for 2,5-dibromopyridine-4-carbonitrile are not yet documented, its structural motifs suggest potential utility in several therapeutic areas. The trifluoromethylpyridine scaffold, for instance, is a common feature in kinase inhibitors.
The versatile substitution pattern of 2,5-dibromopyridine-4-carbonitrile makes it an attractive building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns. The bromine atoms can be sequentially or simultaneously replaced through cross-coupling reactions to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships.
Safety and Handling
No specific safety data sheet for 2,5-dibromopyridine-4-carbonitrile is currently available. However, based on the known hazards of the parent compound, 2,5-dibromopyridine, and related brominated pyridines, it should be handled with caution.
Inferred Hazards for 2,5-Dibromopyridine-4-carbonitrile (based on 2,5-dibromopyridine):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Recommended Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2,5-Dibromopyridine-4-carbonitrile is a valuable, albeit currently under-characterized, building block for organic synthesis and medicinal chemistry. While detailed experimental data remains scarce, its molecular structure suggests a rich and versatile reactivity profile, primarily centered around the functionalization of the two bromine atoms. By drawing parallels with the well-understood chemistry of 2,5-dibromopyridine, researchers can reasonably predict its behavior in various synthetic transformations. The proposed synthetic pathway offers a logical approach to accessing this compound, paving the way for its broader application in the design and synthesis of novel, biologically active molecules. As with any research chemical, appropriate safety precautions should be taken during its handling and use.
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2,6-dibromopyridine-4-carbonitrile — Chemical Substance Information - NextSDS. [Link]
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